molecular formula C13H10Cl2N2O2 B3857058 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B3857058
M. Wt: 297.13 g/mol
InChI Key: KPGSJTXJKREZOD-FRKPEAEDSA-N
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Description

N'-[(E)-(2,3-Dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base derived from the condensation of 2-methylfuran-3-carbohydrazide with 2,3-dichlorobenzaldehyde. The compound features a hydrazide backbone linked to a 2-methylfuran moiety and a 2,3-dichlorophenyl group in an (E)-configuration. This structural motif is common in bioactive molecules, particularly those designed for antimicrobial, anticancer, or antiproliferative applications .

Synthesis: The synthesis follows a standard protocol for Schiff base formation. A mixture of 2-methylfuran-3-carbohydrazide and 2,3-dichlorobenzaldehyde is refluxed in absolute ethanol with catalytic acetic acid. The product precipitates upon cooling and is recrystallized from ethanol, yielding a crystalline solid. Characterization typically involves FTIR (confirming C=O, C=N, and NH stretches), NMR (confirming substituent positions), and single-crystal X-ray diffraction for structural validation .

Properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-8-10(5-6-19-8)13(18)17-16-7-9-3-2-4-11(14)12(9)15/h2-7H,1H3,(H,17,18)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGSJTXJKREZOD-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

2,3-dichlorobenzaldehyde+2-methylfuran-3-carbohydrazideN’-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide\text{2,3-dichlorobenzaldehyde} + \text{2-methylfuran-3-carbohydrazide} \rightarrow \text{N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide} 2,3-dichlorobenzaldehyde+2-methylfuran-3-carbohydrazide→N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes or DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Features :

  • 2-Methylfuran : Enhances lipophilicity and influences electronic properties.
  • 2,3-Dichlorophenyl : Electron-withdrawing chlorine atoms improve stability and modulate reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of Schiff base carbohydrazides are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Key Properties Biological Activity Reference
N'-[(E)-(2,3-Dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide 2,3-Dichlorophenyl, 2-methylfuran High lipophilicity, strong C=O/NH H-bonding Antiproliferative (inferred)
N′-[(E)-(3,4-Dichlorophenyl)methylidene]nicotinohydrazide 3,4-Dichlorophenyl, nicotinoyl Enhanced π-π stacking (pyridine ring) Not reported
N′-[(E)-(3-Hydroxyphenyl)methylidene]furan-2-carbohydrazide 3-Hydroxyphenyl, furan-2-carbohydrazide Polar hydroxyl group improves solubility Moderate antimicrobial activity
N-[2-(2,3-Dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4b) 2,3-Dichlorophenyl, thiazolidinone Rigid heterocyclic core 85% DAL cell inhibition at 100 µg/mL
N′-[(E)-(4-Nitrophenyl)methylidene]-2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetohydrazide (10c) 4-Nitrophenyl, quinazolinone Strong electron-withdrawing nitro group Anticancer (specific data pending)

Key Findings from Comparative Studies

Electronic and Steric Effects

  • In contrast, 3-hydroxyphenyl derivatives (e.g., ) exhibit reduced lipophilicity due to polar hydroxyl groups, limiting membrane penetration.
  • Heterocyclic Modifications: Replacement of furan with thiazolidinone (e.g., ) introduces conformational rigidity, favoring target-specific interactions. Nicotinohydrazides (e.g., ) benefit from pyridine’s π-stacking capability, enhancing binding to aromatic residues in enzymes.

Physicochemical and Spectroscopic Comparisons

FTIR/NMR Signatures :

  • The target compound’s FTIR spectrum shows characteristic peaks at ~1651 cm⁻¹ (C=O) and ~1547 cm⁻¹ (C=N), consistent with analogous Schiff bases (e.g., ).
  • ^1H NMR signals for methyl groups (δ ~2.4 ppm) and aromatic protons (δ ~7.4 ppm) align with dichlorophenyl-containing derivatives ().

Thermal Stability :

  • Melting points for dichlorophenyl derivatives (e.g., 110–112°C for ) are lower than those of nitro-substituted analogues (e.g., 183°C for ), reflecting differences in crystallinity and intermolecular forces.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

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